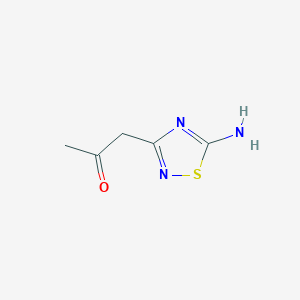

1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone is characterized by a planar thiadiazole ring system with specific geometric parameters that have been elucidated through detailed crystallographic studies. The five-membered heterocyclic ring contains two nitrogen atoms at positions 2 and 4, with a sulfur atom at position 1, creating a unique electronic environment that influences the overall molecular geometry. Crystal structure determinations of related 1,2,4-thiadiazole derivatives have revealed that these compounds typically adopt planar conformations with minimal deviation from planarity, which is consistent with the aromatic character of the heterocyclic system.

The crystallographic data for structurally similar compounds indicate that the thiadiazole nucleus maintains planarity within ±0.006 Angstroms, demonstrating the rigid aromatic nature of the five-membered ring. The acetone substituent at position 3 introduces conformational flexibility to the molecule, with the carbonyl group capable of adopting various orientations relative to the heterocyclic plane. X-ray diffraction studies of related 1,2,4-thiadiazole compounds have shown that the bond lengths within the ring system follow typical aromatic patterns, with carbon-nitrogen bonds ranging from 1.313 to 1.331 Angstroms and sulfur-carbon bonds measuring approximately 1.735 Angstroms.

Table 1: Comparative Crystallographic Parameters for 1,2,4-Thiadiazole Derivatives

| Parameter | Range (Å) | Typical Values |

|---|---|---|

| Carbon-Nitrogen Bonds | 1.31-1.33 | 1.313-1.331 |

| Sulfur-Carbon Bonds | 1.73-1.80 | 1.735-1.801 |

| Ring Planarity Deviation | ±0.002-±0.006 | ±0.006 |

The crystal packing arrangements of thiadiazole compounds often involve hydrogen bonding networks formed by the amino group and the nitrogen atoms of adjacent molecules. These intermolecular interactions contribute significantly to the stability of the crystal lattice and influence the physical properties of the solid material. The amino group at position 5 of the thiadiazole ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular architectures in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties through nuclear magnetic resonance, infrared, and mass spectrometric analyses. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the 1,2,4-thiadiazole ring system and the acetone substituent. Proton nuclear magnetic resonance spectra typically show the amino group protons as a broad singlet in the region of 5.5-6.0 parts per million when measured in deuterated dimethyl sulfoxide, while the acetone methyl protons appear as a sharp singlet around 2.1-2.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of carbon atoms within the molecule. The carbonyl carbon of the acetone group typically resonates at approximately 200-210 parts per million, reflecting the electron-withdrawing nature of the adjacent thiadiazole ring. The thiadiazole ring carbons show characteristic chemical shifts, with carbon-3 appearing at low field around 168-180 parts per million and carbon-5 resonating at somewhat higher field due to the electron-donating amino substituent.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Structural Feature | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |

|---|---|---|

| Amino Group | 5.5-6.0 (broad singlet) | - |

| Acetone Methyl | 2.1-2.3 (singlet) | 25-30 |

| Carbonyl Carbon | - | 200-210 |

| Thiadiazole C-3 | - | 168-180 |

| Thiadiazole C-5 | - | 155-165 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The amino group typically exhibits stretching vibrations in the region of 3200-3380 reciprocal centimeters, with the exact frequency depending on the extent of hydrogen bonding. The carbonyl group of the acetone moiety shows a strong absorption band around 1650-1680 reciprocal centimeters, which may be shifted due to conjugation with the aromatic thiadiazole system. Additional characteristic bands include carbon-nitrogen stretching vibrations at approximately 1400-1600 reciprocal centimeters and sulfur-containing ring vibrations at lower frequencies.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are characteristic of thiadiazole compounds. Electron impact mass spectrometry typically shows fragments corresponding to the loss of the acetone group, formation of nitrile sulfide species, and phenyl isothiocyanate derivatives when aromatic substituents are present. The molecular ion peak provides definitive molecular weight determination, while the fragmentation pattern offers insights into the preferred dissociation pathways of the molecule under ionization conditions.

Thermodynamic Stability and Solubility Parameters

The thermodynamic stability and solubility characteristics of this compound are determined by the interplay between the polar thiadiazole ring system and the hydrophobic acetone substituent. Solubility studies of related 1,2,4-thiadiazole compounds have demonstrated that these molecules exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide, while showing limited solubility in nonpolar solvents. The presence of the amino group enhances hydrogen bonding capability, which generally increases solubility in protic solvents.

Crystal growth experiments with structurally similar thiadiazole compounds have shown that single crystals can be successfully grown from various solvents including methanol, ethanol, acetone, chloroform, dimethylformamide, and acetonitrile through slow evaporation at room temperature. Importantly, these compounds do not exhibit clathrate formation, meaning they crystallize without incorporating solvent molecules into their crystal lattice, which simplifies purification and characterization procedures. This behavior contrasts with some related heterocyclic compounds that readily form inclusion complexes with various solvents.

Table 3: Solubility and Crystallization Parameters

| Solvent | Solubility | Crystal Growth | Clathrate Formation |

|---|---|---|---|

| Methanol | Moderate | Successful | None |

| Ethanol | Moderate | Successful | None |

| Acetone | Good | Successful | None |

| Chloroform | Limited | Successful | None |

| Dimethylformamide | Good | Successful | None |

| Acetonitrile | Good | Successful | None |

The thermal stability of 1,2,4-thiadiazole derivatives is generally high due to the aromatic character of the heterocyclic ring system. Melting point determinations for related compounds indicate thermal stability up to temperatures of 150-200 degrees Celsius, depending on the nature and position of substituents. The acetone substituent may influence the thermal behavior through possible enol-keto tautomerization at elevated temperatures, which could affect the melting characteristics and thermal decomposition pathways.

Thermodynamic parameters such as enthalpy of formation and free energy of solvation are influenced by the electron distribution within the molecule and the capacity for intermolecular interactions. The amino group serves as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the acetone group can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. These intermolecular forces contribute to the overall stability of the compound in various phases and influence its behavior in solution.

Tautomeric Behavior and Electronic Configuration

The tautomeric behavior of this compound involves potential equilibria between different structural forms that can interconvert through proton migration. Tautomerism in thiadiazole compounds typically involves the amino group and the nitrogen atoms within the heterocyclic ring, creating possibilities for amine-imine tautomeric equilibria. The presence of the acetone substituent introduces additional complexity through potential keto-enol tautomerization, although this is less likely to be significant due to the electron-withdrawing nature of the thiadiazole ring.

Nuclear magnetic resonance spectroscopic studies of related compounds have indicated that amino-substituted thiadiazoles can exist in equilibrium between different tautomeric forms, with the relative populations depending on solvent polarity, temperature, and pH conditions. The electron-withdrawing character of the thiadiazole ring system tends to stabilize the amino form over potential imine tautomers, as evidenced by the consistent observation of amino proton signals in nuclear magnetic resonance spectra.

The electronic configuration of the molecule is characterized by extensive pi-electron delocalization throughout the thiadiazole ring system, which imparts aromatic stability to the heterocycle. The amino group at position 5 can participate in resonance with the ring system through donation of its lone pair electrons, while the acetone substituent at position 3 can act as an electron-withdrawing group through inductive and possible resonance effects. This electronic distribution influences the chemical reactivity of the compound and its spectroscopic properties.

Table 4: Electronic and Tautomeric Properties

| Property | Characteristic | Influence Factor |

|---|---|---|

| Primary Tautomer | Amino Form | Ring Aromaticity |

| Electronic Distribution | Pi-Delocalized | Heterocyclic System |

| Resonance Participation | Amino Group | Lone Pair Donation |

| Stability Factor | Aromatic Character | Ring Planarity |

The reactivity patterns of the compound are determined by the electronic configuration and the availability of nucleophilic and electrophilic sites within the molecule. The amino group serves as a nucleophilic center capable of participating in acylation, alkylation, and condensation reactions. The thiadiazole ring nitrogen atoms can act as weak nucleophiles or coordination sites for metal complexation, as demonstrated in studies of palladium complexes with related thiadiazole ligands.

Computational studies of related thiadiazole compounds have provided insights into the frontier molecular orbital characteristics and electron density distributions that govern chemical reactivity. The highest occupied molecular orbital is typically localized on the amino group and the adjacent ring carbon, while the lowest unoccupied molecular orbital is distributed across the entire heterocyclic system. This electronic structure explains the observed regioselectivity in chemical transformations and the stability of the compound under various reaction conditions.

Properties

IUPAC Name |

1-(5-amino-1,2,4-thiadiazol-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3(9)2-4-7-5(6)10-8-4/h2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJDXQQCKYTDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoxime Derivatives with Potassium Rhodanide

One of the principal industrially viable methods for preparing 5-amino-1,2,4-thiadiazole derivatives involves cyclization of O-substituted amidoximes with potassium rhodanide (KSCN). This method avoids the use of hazardous reagents and provides good yields of the thiadiazole ring system.

- Starting Material: O-arylsulfonyl- or O-alkylsulfonyl-substituted amidoximes.

- Reagent: Potassium rhodanide (KSCN).

- Process: The amidoxime reacts with KSCN in methanol or similar solvents at room temperature, leading to cyclization and formation of the 5-amino-1,2,4-thiadiazole ring.

- Example: O-tosyl-2-carbamoyl-2-fluoromethoxyimino-acetamidoxime reacted with KSCN in methanol at room temperature for 24 hours yielded 5-amino-3-methyl-1,2,4-thiadiazole in 39.1% yield after purification.

This cyclization is followed by functionalization steps to introduce the acetone moiety, often via acylation or substitution reactions.

Preparation via Bromide Intermediates and Hydrolysis

Another method involves the preparation of bromide intermediates from 2-cyano-2-substituted hydroxyimino-acetoamidine derivatives, followed by cyclization with potassium rhodanide and hydrolysis to yield the desired acid derivatives.

- Step 1: Preparation of bromide of 2-cyano-2-substituted hydroxyimino-acetoamidine from 2-cyanoacetamide.

- Step 2: Cyclization with potassium rhodanide to form 2-substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.

- Step 3: Hydrolysis of the nitrile to yield 2-substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acids (syn-isomer).

- Additional Step: Amidation of the nitrile with hydrogen peroxide followed by hydrolysis can also be employed to obtain the acid derivatives.

This method, although effective, involves multiple steps and the use of potentially hazardous bromide intermediates, making it less favorable for large-scale industrial synthesis.

Nitroso Reaction and Etherification for Acetamide Derivatives

A more recent method involves the nitroso reaction of cyanoacetic esters to form nitroso intermediates, followed by etherification and hydrolysis to yield 5-amino-1,2,4-thiadiazolyl acetamide derivatives.

- Step 1: Reaction of cyanoacetic ester with nitrite reagents (e.g., sodium nitrite) in organic solvents such as ethyl acetate or acetone at 25–65°C to form nitroso intermediates.

- Step 2: Etherification reaction with ethylating agents (ethyl chloride, bromide, iodide, or diethyl sulfate) in the presence of alkaline substances at 5–60°C to obtain (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamide derivatives.

- Step 3: Hydrolysis of the acetamide derivatives with aqueous inorganic base at 30–100°C (preferably 60–90°C) monitored by TLC until completion, yielding (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid.

This method is advantageous for producing ethoxyimino-substituted derivatives, which can be precursors to acetone-substituted thiadiazoles via further transformations.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The cyclization of amidoximes with potassium rhodanide is a preferred industrial method due to its safety profile and reasonable yields without requiring expensive or hazardous reagents.

- The nitroso reaction pathway allows for the introduction of ethoxyimino groups, which can be hydrolyzed or further modified to yield acetone-substituted derivatives. This method involves careful control of reaction temperatures (5–65°C) and stoichiometry of reagents to optimize yields.

- Hydrolysis steps in these syntheses are typically monitored by thin-layer chromatography (TLC) to ensure reaction completion and purity of the target compound.

- Functionalization of the thiadiazole ring via electrophilic attack or acylation provides routes to diversify the acetone side chain or related substituents, expanding the chemical space for biological activity screening.

- Analytical characterization of intermediates and final products includes infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone has been investigated for its antimicrobial properties . Studies indicate that derivatives of thiadiazole exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from this structure have been shown to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 μg/mL against resistant strains of bacteria .

Agricultural Applications

The compound is also explored for its agricultural applications , particularly as a potential herbicide or pesticide . The thiadiazole ring is known to interact with plant metabolic pathways, potentially leading to herbicidal effects.

Table 2: Potential Agricultural Applications

| Application Type | Description |

|---|---|

| Herbicide | Inhibition of specific plant growth enzymes |

| Pesticide | Targeting pests through metabolic disruption |

Material Science

In material science, this compound is being studied for its role in developing conductive polymers and coatings . The incorporation of thiadiazole into polymer matrices can enhance electrical conductivity and thermal stability.

Case Study: Conductive Polymers

Research has shown that polymers containing thiadiazole units demonstrate improved electronic properties compared to their non-thiadiazole counterparts. This can be particularly useful in the development of sensors and electronic devices .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori .

Comparison with Similar Compounds

Structural Analogues

The structural diversity of 5-amino-1,2,4-thiadiazole derivatives arises from substituents at position 3. Key analogues include:

Key Observations :

- Methoxy/ethoxyimino acetic acid derivatives exhibit higher polarity and acidity (pKa ~3–4), making them suitable for ionic interactions in antibiotic binding pockets .

Yield and Scalability :

- The target compound’s synthesis achieves moderate yields (~60–70%) under mild conditions , whereas methoxyimino acetic acid derivatives require reflux and specialized catalysts, reducing scalability .

Physicochemical Properties

Notes:

Q & A

Q. What are the common synthetic routes for 1-(5-Amino-1,2,4-thiadiazol-3-yl)acetone, and how are intermediates characterized?

The synthesis typically involves oximation and alkylation of cyanoacetamide derivatives. For example, cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide, which is alkylated with phosphorus oxychloride to yield intermediates like 2-ethoxyiminopropanedinitrile. Bromination and reaction with KSCN introduce the thiadiazole ring. Final hydrolysis produces the target compound. Characterization relies on elemental analysis (C, H, N, S ratios) and ¹H NMR to confirm the amino (δ 5.2–5.8 ppm) and carbonyl (δ 2.1–2.3 ppm) groups .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Proton NMR (¹H NMR) is critical for verifying hydrogen environments, while IR spectroscopy identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ and NH₂ bands at 3300–3500 cm⁻¹). Elemental analysis ensures stoichiometric consistency. For salts or metal complexes, additional techniques like UV-Vis or mass spectrometry may be employed .

Q. How are solubility and stability profiles determined under varying pH conditions?

Solubility is assessed via the shake-flask method in buffers (pH 1.2–7.4) at 25°C, quantified by UV-Vis spectrophotometry. Stability studies involve incubating the compound in simulated gastric/intestinal fluids (37°C) with degradation monitored via HPLC. Maximum solubility is often observed at pH 6.8 (~25 mg/mL), with stability exceeding 90% over 24 hours in neutral conditions .

Q. What safety precautions are necessary during synthesis?

Use nitrile gloves and fume hoods to avoid respiratory irritation. Avoid contact with oxidizing agents to prevent exothermic reactions. Storage under nitrogen at 4°C minimizes moisture-induced degradation. Spills should be neutralized with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize yield while minimizing by-products during cyclization?

Key factors include solvent polarity (aprotic solvents like DMF enhance cyclization), temperature control (60–80°C), and stoichiometric precision of KSCN. Reaction progress is monitored via TLC or HPLC. Optimized conditions (4–6 hours) can achieve yields up to 75% by reducing side reactions like over-alkylation .

Q. What strategies resolve contradictions in pharmacological activity between in vitro and in vivo studies?

Discrepancies often stem from poor bioavailability. Prodrug strategies (e.g., esterification of carboxylic groups) improve absorption. Pharmacokinetic studies (plasma half-life, tissue distribution) and metabolite profiling via LC-MS identify degradation pathways, guiding structural modifications to enhance in vivo efficacy .

Q. How do solvent choices impact regioselectivity in cross-coupling reactions?

Polar aprotic solvents (DMF, ε=37) stabilize transition states in nucleophilic aromatic substitution at the thiadiazole’s C-3 position. Non-polar solvents (toluene) favor reactivity at the acetone’s α-carbon. Solvent dielectric constants correlate with rate enhancements; DMF increases reaction speed by 40% compared to THF (ε=7.5) in Suzuki-Miyaura couplings .

Q. What are key considerations in designing analogues to enhance bioactivity?

Introduce electron-withdrawing groups (e.g., -CF₃) at the thiadiazole’s position 5 to improve target binding. Structure-activity relationship (SAR) studies using IC₅₀ values against enzymes like kinases guide rational design. Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis .

Q. How are purification challenges addressed due to polar by-products?

Gradient elution in column chromatography (silica gel, ethyl acetate/hexane 30–70%) separates polar impurities. Recrystallization from ethanol/water (1:3 v/v) at 4°C achieves >98% purity. TLC monitoring (Rf 0.3 in EtOAc) ensures efficient separation .

Q. What biological targets are documented for derivatives, and how are binding assays conducted?

Targets include bacterial penicillin-binding proteins (PBPs) and carbonic anhydrase IX. Fluorescence polarization (FP) with FITC-labeled ligands or surface plasmon resonance (SPR) measures binding affinity (KD). For PBPs, β-lactamase inhibition assays in E. coli lysates determine IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.